Product packaging for Ethyl 4-aminopiperidine-4-carboxylate(Cat. No.:)

Ethyl 4-aminopiperidine-4-carboxylate

Cat. No.: B1636320
M. Wt: 172.22 g/mol
InChI Key: WBUSJCVEVKRWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-aminopiperidine-4-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B1636320 Ethyl 4-aminopiperidine-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 4-aminopiperidine-4-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-2-12-7(11)8(9)3-5-10-6-4-8/h10H,2-6,9H2,1H3

InChI Key

WBUSJCVEVKRWBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCNCC1)N

Canonical SMILES

CCOC(=O)C1(CCNCC1)N

Origin of Product

United States

Structural Significance Within the Piperidine Derivative Class

The chemical architecture of Ethyl 4-aminopiperidine-4-carboxylate is central to its importance. The molecule features a piperidine (B6355638) ring, a six-membered saturated heterocycle containing a nitrogen atom, which is a common scaffold in a vast array of biologically active compounds. ontosight.aicymitquimica.com The strategic placement of two key functional groups, an amino group and an ethyl carboxylate group, both at the 4-position, imbues the molecule with a distinct reactivity profile that is highly valued in organic synthesis.

The presence of both a nucleophilic amino group and an ester functionality provides orthogonal reactive sites. This dual functionality allows for selective chemical modifications, enabling chemists to introduce a variety of substituents or to use the molecule as a linker to connect different molecular fragments. This structural arrangement is a key factor in its role as a versatile intermediate in the construction of more complex molecular frameworks.

Foundational Role As a Synthetic Precursor in Advanced Organic Synthesis

The utility of Ethyl 4-aminopiperidine-4-carboxylate as a synthetic precursor is well-documented in the scientific literature. Its bifunctional nature allows it to participate in a wide range of chemical transformations, making it an invaluable tool for synthetic chemists.

One notable application is in the synthesis of quinolin-2(1H)-one derivatives. sigmaaldrich.com Furthermore, the 4-aminopiperidine (B84694) scaffold is a key component in the development of potent and selective kinase inhibitors. nih.govacs.org Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The amino group of this compound can be readily modified to introduce various pharmacophores that interact with the active site of specific kinases, leading to the development of targeted therapies. nih.govacs.org

The compound also serves as a foundational element in the synthesis of novel spirocyclic systems. beilstein-journals.org Spirocycles, which contain two rings connected by a single common atom, are of great interest in drug discovery due to their rigid, three-dimensional structures that can lead to improved target binding and pharmacokinetic properties. The synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, which is used to treat type 2 diabetes, has been reported using an aminopiperidine derivative bearing a spirocyclic moiety. beilstein-journals.org

Overview of Research Trajectories and Academic Relevance

De Novo Synthetic Routes to the 4-aminopiperidine Scaffold

The creation of the 4-aminopiperidine core is a critical aspect of the synthesis of this compound. This process can be approached through various strategies that build the heterocyclic ring from acyclic precursors.

Strategies for Piperidine (B6355638) Ring Assembly

The piperidine ring is a prevalent motif in pharmaceuticals and natural products, and numerous methods for its synthesis have been developed. orgsyn.org Key strategies for assembling the piperidine scaffold include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of pre-existing pyridine rings is a common method for obtaining piperidines. This approach often requires transition metal catalysts and can be performed under harsh conditions, though milder, more stereoselective methods have been developed.

Intramolecular Cyclization: This strategy involves the formation of the piperidine ring by cyclizing a linear precursor containing the necessary atoms. Methods such as aza-Michael reactions, electrophilic cyclization, and radical-mediated amine cyclization are employed to achieve this transformation.

Intermolecular Cyclization (Annulation): In this approach, two or more smaller molecules are combined to form the piperidine ring. A notable example is the [5+1] annulation method, which can be catalyzed by transition metals like iridium to form substituted piperidines stereoselectively.

A particularly effective method for constructing the specific 4-amino-4-carboxypiperidine scaffold is the Strecker amino acid synthesis . organic-chemistry.org This reaction typically involves the condensation of a ketone (in this case, a protected 4-piperidone) with ammonia (B1221849) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. organic-chemistry.orgnih.gov

Another versatile strategy for piperidine ring construction is the Dieckmann condensation . This intramolecular reaction of a diester can be used to form a β-ketoester, which is a key intermediate in the synthesis of various substituted piperidones and, subsequently, piperidines. nih.govachemblock.com

Introduction of the 4-amino and Ethyl Carboxylate Functionalities

Once the piperidine ring is formed, or concurrently with its formation, the amino and ethyl carboxylate groups must be introduced at the C4 position.

A highly effective method for simultaneously introducing both the amino and carboxylate precursors at the C4 position is the Strecker synthesis . Starting from a protected 4-piperidone (B1582916), such as 1-acetyl-4-piperidone (B160193), the reaction with an ammonia source (like ammonium (B1175870) chloride) and a cyanide source (like potassium cyanide) generates a 4-amino-4-cyanopiperidine intermediate. nih.govmasterorganicchemistry.com The cyano group can then be hydrolyzed to a carboxylic acid. One documented synthesis of 4-aminopiperidine-4-carboxylic acid from 1-acetyl-4-piperidone reported a yield of 54%. masterorganicchemistry.com

The direct conversion of the resulting 4-aminopiperidine-4-carboxylic acid to its ethyl ester presents challenges. Standard hydrolysis of methyl or ethyl esters in similar 4-anilidopiperidine systems has been shown to be problematic, sometimes resulting in N-deacylation via an acyl-shift mechanism. orgsyn.org This suggests that direct Fischer esterification of the unprotected amino acid may be low-yielding or lead to side products.

A more robust approach involves a protection strategy. The amino group of the 4-aminopiperidine-4-carboxylic acid can be protected, for example, with a tert-butoxycarbonyl (Boc) group. This protected intermediate, ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, can then be synthesized. nih.gov Following esterification, the protecting group can be removed to yield the final product.

Established and Optimized Synthetic Protocols

Several multi-step synthetic protocols have been developed and optimized to produce 4-aminopiperidine derivatives with good yields and purity.

Multi-Step Conversions and Yield Optimization

The synthesis of this compound is inherently a multi-step process. A common starting material is a protected 4-piperidone, such as 1-benzyl-4-piperidone. researchgate.netdtic.mil An optimized Strecker-type condensation of this piperidone with an amine and a cyanide source can yield the corresponding anilino-nitrile in high yields (approximately 90%). researchgate.net

A plausible optimized multi-step synthesis for this compound is outlined in the table below, based on established chemical transformations.

Table 1: Plausible Multi-Step Synthesis of this compound

Step Reaction Starting Material Key Reagents Intermediate/Product Reported Yield (Similar Reactions) Reference(s)
1 Strecker Synthesis 1-Acetyl-4-piperidone KCN, NH₄Cl 4-Amino-4-cyanopiperidine - masterorganicchemistry.com
2 Nitrile Hydrolysis 4-Amino-4-cyanopiperidine Strong Acid (e.g., HCl) 4-Aminopiperidine-4-carboxylic acid 54% (from piperidone) masterorganicchemistry.com
3 Amino Group Protection 4-Aminopiperidine-4-carboxylic acid (Boc)₂O 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid - nih.gov
4 Esterification 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid Ethanol (B145695), Acid Catalyst (e.g., H₂SO₄) Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate High masterorganicchemistry.comtamu.edu

Reductive Amination Strategies for Amino Group Introduction

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly relevant for the synthesis of substituted piperidines. google.com This two-step, one-pot process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

In the context of the 4-aminopiperidine scaffold, reductive amination is typically used to introduce substituents at the piperidine nitrogen (N1 position) or to append groups to the 4-amino functionality. For example, 1-Boc-4-piperidone can be reacted with a primary amine in the presence of a reducing agent to form a 4-substituted aminopiperidine. google.com

Commonly used reducing agents for this transformation are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. google.com

Table 2: Common Reagents for Reductive Amination

Reducing Agent Typical Substrates Key Features Reference(s)
Sodium triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones Mild, selective, widely used. google.com
Sodium cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Effective, but generates cyanide waste. nih.gov

Esterification Techniques for Carboxylate Formation

The final step in many synthetic routes to this compound is the formation of the ethyl ester. The most common method for this transformation is the Fischer esterification . masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the water formed during the reaction is often removed, or a large excess of the alcohol is used. masterorganicchemistry.comlibretexts.org Studies have shown that using a 10-fold excess of alcohol can increase the yield of a Fischer esterification to as high as 97%. masterorganicchemistry.com

A standard procedure involves dissolving the carboxylic acid in ethanol and adding a catalytic amount of concentrated sulfuric acid, followed by heating the mixture to reflux. tamu.edu

For substrates that may be sensitive to strong acidic conditions, alternative esterification methods can be employed. These include reaction with an alkyl halide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). However, for a sterically hindered α,α-disubstituted amino acid like the target compound, protecting the amino group before proceeding with a robust method like the Fischer esterification is often the most effective strategy. nih.gov

Carbamate (B1207046) Formation from Piperidine Derivatives

In the multistep synthesis of complex molecules containing the 4-aminopiperidine scaffold, the strategic use of protecting groups is essential. Carbamates are the most widely employed protecting groups for the amine functionality due to their ease of installation, stability across a range of reaction conditions, and selective removal. masterorganicchemistry.com The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine, preventing unwanted side reactions. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen. nbinno.com The protection of a piperidine derivative is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nbinno.com The Boc group is stable to most bases and nucleophiles but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA). masterorganicchemistry.com

This protective strategy is integral in syntheses where the 4-amino group must remain free for subsequent reactions, such as the Curtius rearrangement starting from a protected isonipecotate to form the 4-aminopiperidine core. nih.gov Reductive amination of 4-amino-1-Boc-piperidine is another common route where the Boc group shields the secondary amine while the primary amine is functionalized. nih.gov

Table 1: Common Carbamate Protecting Groups in Piperidine Synthesis

Protecting Group Abbreviation Reagent for Installation Conditions for Removal
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., TFA, HCl) masterorganicchemistry.com
Benzyloxycarbonyl Cbz or Z Benzyl (B1604629) chloroformate Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) masterorganicchemistry.com

Emerging Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have provided novel and more efficient pathways to construct the this compound scaffold.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. mdpi.com The Ugi and Strecker reactions are prominent MCRs utilized for constructing the 4-aminopiperidine-4-carboxylic acid framework. researchgate.netmdpi.comnih.gov

The Strecker synthesis is a classic MCR that produces α-amino acids from an aldehyde or ketone. masterorganicchemistry.comwikipedia.org In the context of the target scaffold, a suitable N-substituted 4-piperidone derivative reacts with a cyanide source (e.g., KCN) and an amine (e.g., ammonia or aniline), followed by hydrolysis of the resulting α-aminonitrile to yield the 4-aminopiperidine-4-carboxylic acid. mdpi.comnih.gov This method is notable for its directness in forming the crucial quaternary α-amino acid center. mdpi.comwikipedia.org

The Ugi four-component reaction (Ugi-4CR) is another powerful tool that involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.comnih.govcapes.gov.br This reaction can assemble the core of complex molecules in a single, highly convergent step. researchgate.net For instance, a two-step sequence involving an Ugi-4CR has been developed for the efficient preparation of 4-aminopiperidine-4-carboxylic acid derivatives, leading to shorter synthesis times and improved yields compared to traditional methods. researchgate.netcapes.gov.br The versatility of the Ugi reaction allows for a wide range of substituents to be introduced, making it ideal for creating libraries of analogs for drug discovery. researchgate.netnih.gov

Table 2: Multicomponent Reactions for 4-Aminopiperidine-4-carboxylate Synthesis

Reaction Key Components Intermediate Product Key Advantages
Strecker Synthesis Ketone (4-piperidone), Amine, Cyanide α-Aminonitrile α,α-Disubstituted α-amino acid Direct formation of quaternary center mdpi.comwikipedia.org
Ugi Reaction Ketone (4-piperidone), Amine, Carboxylic Acid, Isocyanide α-Acylamino amide Complex peptidomimetic structures High convergence, diversity-oriented mdpi.comresearchgate.net

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of piperidine derivatives. nih.gov Key innovations include the use of biocatalysis and the development of more environmentally benign reaction conditions.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. ukri.orgchemistryviews.org For instance, lipases have been immobilized on magnetic nanotubes to create reusable catalysts for the MCR-based synthesis of piperidine derivatives. rsc.org This biocatalytic system demonstrated high yields and the catalyst could be reused for multiple cycles, highlighting its sustainability. rsc.org Furthermore, enzymes such as engineered hydroxylases are being used for the selective C-H oxidation of piperidines, providing functionalized intermediates that bypass multiple steps required in traditional chemical synthesis. chemistryviews.orgnews-medical.net This approach streamlines the production of complex, three-dimensional piperidine structures. news-medical.net

Solid-phase synthesis has revolutionized the preparation of compound libraries for high-throughput screening in drug discovery. This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the solid-supported product.

The 4-aminopiperidine-4-carboxylate scaffold is amenable to solid-phase techniques. The synthesis can be initiated by attaching a suitably protected piperidine derivative to a solid support, such as a Merrifield resin. For example, 1-N-Boc-4-N-(Fmoc-amino)piperidine-4-carboxylic acid can be linked to a hydroxymethyl resin. Subsequent chemical transformations can be performed on the resin-bound substrate, with cleavage from the resin in the final step yielding the desired product. This approach is particularly powerful for generating a diverse library of analogs by varying the reactants in each step.

Industrial Scale Synthesis Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that prioritize safety, cost-effectiveness, scalability, and robustness. For this compound and its derivatives, several factors are critical for large-scale production.

Cost and Availability of Starting Materials: The economic viability of the synthesis is heavily dependent on the price and accessibility of the initial building blocks, such as substituted 4-piperidones. acs.org

Process Safety: Reactions involving hazardous reagents, such as the use of toxic cyanides in the Strecker synthesis or highly reactive organometallic compounds, require rigorous safety protocols and engineering controls. nih.gov Efforts are made to replace such reagents with safer alternatives. nih.gov

Scalability of Reactions: Methods that are efficient on a lab scale may not be directly transferable to large reactors. MCRs like the Ugi reaction are often advantageous as they are one-pot procedures, reducing the number of unit operations. researchgate.net However, heat management (exotherms) and mixing efficiency become critical on a larger scale.

Purification: Chromatographic purification, common in research labs, is often prohibitively expensive and generates large volumes of solvent waste on an industrial scale. Therefore, developing processes that yield products amenable to purification by crystallization is highly desirable. researchgate.net

Waste Management: Minimizing waste and developing protocols for treating effluent are crucial for environmental compliance and cost reduction. Green chemistry approaches, such as using recyclable catalysts, are highly beneficial in this regard. nih.govrsc.org

The development of a robust, scalable synthesis often involves significant process optimization to ensure consistent yield and purity while maintaining economic feasibility and environmental responsibility. pharmacompass.com

Reactivity of the 4-Amino Group

The primary amino group at the 4-position of the piperidine ring is a key site for a variety of chemical modifications, acting as a potent nucleophile.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it nucleophilic, enabling it to participate in a wide range of substitution reactions. This nucleophilicity is central to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, which are fundamental steps in the synthesis of more complex molecules. The reactivity of this amino group is influenced by steric hindrance from the piperidine ring and the electronic effects of the geminal ethyl carboxylate group.

Amide and Sulfonamide Formation

One of the most common transformations of the 4-amino group is its acylation to form amides and sulfonamides. These reactions are crucial in medicinal chemistry as the resulting amide and sulfonamide moieties are prevalent in a vast number of biologically active compounds. researchgate.netunimi.it

Amide bond formation is typically achieved by reacting this compound with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride. researchgate.netnih.gov Common coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed to facilitate the reaction between the amine and a carboxylic acid. luxembourg-bio.com For instance, the coupling with 4-sulfamoylbenzoic acid using EDCI and HOBt in acetonitrile (B52724) has been reported. mdpi.com

Sulfonamides are synthesized by reacting the amino group with a sulfonyl chloride in the presence of a base. nih.gov This reaction provides a straightforward method to introduce a sulfonyl group, a well-known bioisostere for the amide group, which can modulate the physicochemical properties of the resulting molecule. princeton.edu The synthesis of sulfonamides from amino acids or their derivatives is a well-established strategy in the development of new therapeutic agents. nih.gov

Table 1: Examples of Amide and Sulfonamide Formation Reactions
Reactant 1Reactant 2Product TypeReagents/ConditionsReference
This compound4-Sulfamoylbenzoic acidAmideEDCI, HOBt, CH3CN mdpi.com
This compoundPropionyl chlorideAmideBase, Solvent researchgate.net
Amino acid derivativeSulfonyl chlorideSulfonamideBase nih.gov

Imine and Schiff Base Condensation Reactions

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. derpharmachemica.comiosrjournals.org This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards the product. iosrjournals.org The formation of the azomethine group (-C=N-) is a versatile method for creating new carbon-nitrogen double bonds. iosrjournals.org

The reaction with aldehydes is generally more facile than with ketones. derpharmachemica.com Various catalysts can be employed, and in some cases, the reaction can proceed under solvent-free conditions or with microwave irradiation. nih.gov The resulting Schiff bases are themselves valuable intermediates that can be further modified, for example, through reduction to secondary amines or by acting as ligands in coordination chemistry. iosrjournals.org

Table 2: Conditions for Schiff Base Formation
Reactant 1Reactant 2CatalystSolventConditionsReference
Primary AmineAldehyde/KetoneAcid or BaseEthanolReflux derpharmachemica.com
3-chloro-1H-indole-2-carbaldehydeAromatic aminePiperidineEthanolReflux nih.gov
Primary AmineAldehyde/Ketone--Heat iosrjournals.org

Reactivity of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the 4-position offers another handle for chemical modification, primarily through reactions that target the ester functionality.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-aminopiperidine-4-carboxylic acid. nih.gov This transformation is typically carried out under basic conditions, for example, using an aqueous solution of a strong base like potassium hydroxide, followed by acidification to protonate the carboxylate. researchgate.net The resulting amino acid is a valuable building block for the synthesis of peptides and other complex molecules. The conversion of esters to the free carboxylic acids is a critical step in the synthesis of various pharmaceutical intermediates. researchgate.net

The hydrolysis of the ester provides a free carboxylic acid group that can then participate in further reactions, such as amide bond formation with another amine, thereby expanding the synthetic utility of the original scaffold.

Transesterification and Related Ester Transformations

While specific examples of transesterification for this compound are not extensively documented in the provided literature, this reaction is a general and well-established transformation for esters. Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to exchange the alkoxy group of the ester. This would allow for the conversion of the ethyl ester to other alkyl esters, potentially to modulate properties like solubility or to introduce other functional groups.

For instance, reacting this compound with a different alcohol, such as methanol (B129727) or a longer-chain alcohol, under appropriate catalytic conditions would be expected to yield the corresponding methyl or other alkyl ester. This type of transformation is a standard procedure in organic synthesis for modifying ester functionalities. chemicalbook.com

Transformations Involving the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is part of an ethyl carbamate group. This functionality influences its reactivity, but it can be modified or removed to allow for further derivatization at this position.

N-Alkylation and N-Acylation Reactions

While the piperidine nitrogen in the parent compound is protected as a carbamate, derivatization at this position is a common strategy in the synthesis of related piperidine structures. This typically involves starting with a piperidine where the nitrogen is a secondary amine, which can then undergo N-alkylation or N-acylation. For instance, in the synthesis of novel antifungal agents, N-substituted 4-piperidone derivatives are subjected to reductive amination with various aliphatic amines to yield N-alkylated 4-aminopiperidines. mdpi.com This process involves the formation of an imine or enamine intermediate followed by reduction, effectively adding an alkyl group to the piperidine nitrogen.

N-acylation is another important transformation. In the synthesis of potent opioid receptor agonists, anilino-esters of piperidine-4-carboxylic acid are N-acylated with reagents like propionyl chloride. researchgate.net This reaction typically occurs in a suitable solvent and may require a base to neutralize the hydrogen chloride byproduct. researchgate.net Similarly, secondary amine precursors to 4-aminopiperidines can be reacted with a variety of carboxylic acid chlorides, such as acetyl chloride or cinnamoyl chloride, to produce the corresponding N-acyl derivatives. mdpi.com These reactions highlight the utility of the piperidine nitrogen as a key handle for introducing structural diversity.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

Starting Material Reagent(s) Product Type Reference
N-substituted 4-piperidone Aliphatic amine, Sodium triacetoxyborohydride N-alkylated 4-aminopiperidine mdpi.com
Anilino-ester of piperidine-4-carboxylic acid Propionyl chloride N-acylated anilido-ester researchgate.net
Secondary aminopiperidine Acetyl chloride, Triethylamine N-acetylated piperidine mdpi.com
Secondary aminopiperidine Cinnamoyl chloride, Triethylamine N-cinnamoylated piperidine mdpi.com

Formation and Deprotection of N-Protected Derivatives

The ethyl carbamate group on the piperidine nitrogen of this compound is, in itself, a protecting group. Protecting groups are crucial in multi-step syntheses to mask a reactive functional group while transformations are carried out elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is another commonly used protecting group for the piperidine nitrogen.

The formation of N-Boc protected piperidines can be achieved by reacting the corresponding piperidine-4-carboxylic acid with di-tert-butyldicarbonate (Boc-anhydride) in the presence of a base like sodium hydroxide. chemicalbook.com

Table 2: Formation and Deprotection of N-Protected Piperidine Derivatives

Transformation Starting Material Reagent(s) Product Reference
N-Boc Protection Piperidine-4-carboxylic acid Di-tert-butyldicarbonate, NaOH N-Boc-piperidine-4-carboxylic acid chemicalbook.com
N-Boc Deprotection N-Boc-4-aminopiperidine derivative Trifluoroacetic acid, Dichloromethane 4-aminopiperidine derivative mdpi.com

Stereoselective Transformations and Chiral Derivatization

The development of stereocenters in a controlled manner is a significant challenge and a key area of research in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals. While this compound is achiral, its derivatives can be chiral, and it can be used in stereoselective transformations.

One approach to obtaining chiral piperidine derivatives is through kinetic resolution. In this process, a racemic mixture of a chiral piperidine derivative is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer faster than the other. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system, which allows for the separation of the unreacted, enantioenriched starting material from the product. whiterose.ac.ukacs.org

Another strategy involves the derivatization of the piperidine with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. Chiral acids are often used as resolving agents to form diastereomeric salts that can be separated by crystallization. mdpi.com

Furthermore, stereoselective alkylation reactions can be employed. For instance, N-Boc-aminopiperidines can be reacted with chiral triflate esters in an SN2 reaction. This proceeds with an inversion of configuration at the chiral center of the triflate, leading to the formation of chiral N-substituted piperidine derivatives with high diastereomeric purity. rsc.org Biocatalysis also offers a powerful tool for stereoselective transformations, with enzymes capable of catalyzing reactions with high enantioselectivity under mild conditions. mdpi.com These methods are instrumental in accessing specific stereoisomers of complex piperidine-containing molecules.

Table 3: Examples of Stereoselective Transformations and Chiral Derivatization

Method Substrate/Starting Material Reagent/Technique Outcome Reference
Kinetic Resolution Racemic N-Boc-2-aryl-4-methylenepiperidine Chiral base (n-BuLi/sparteine) Separation of enantiomers whiterose.ac.ukacs.org
Chiral Resolution Racemic propranolol (B1214883) derivatives Chiral HPLC Separation of enantiomers mdpi.com
Stereoselective Alkylation N-Boc-aminopiperidine Chiral triflate ester Formation of chiral N-substituted piperidine (SN2 inversion) rsc.org

Role of Ethyl 4 Aminopiperidine 4 Carboxylate As a Precursor in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The unique structural features of ethyl 4-aminopiperidine-4-carboxylate make it a valuable reagent for the synthesis of a wide array of complex heterocyclic systems. chemimpex.com It serves as a key intermediate in the creation of novel bioactive molecules for pharmaceutical and agrochemical applications. chemimpex.com

The piperidine (B6355638) ring is a prevalent core structure in many active pharmaceuticals. researchgate.netcolab.ws Incorporating this moiety into small molecules is a strategic approach in drug design for several reasons. researchgate.net The introduction of chiral piperidine scaffolds can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity. researchgate.netcolab.ws This modulation can, in turn, enhance biological activity and selectivity for its intended target. researchgate.netcolab.ws

Furthermore, the three-dimensional nature of the piperidine ring is a key design element. Many current fragment libraries for drug discovery are dominated by flat, aromatic compounds. whiterose.ac.uk The use of piperidine-derived fragments introduces three-dimensionality, allowing for the exploration of a wider chemical space and potentially leading to improved interactions with biological targets. whiterose.ac.uk The strategic placement of substituents on the piperidine ring is crucial for optimizing activity; for instance, research on platelet aggregation inhibitors showed that a 3-substituent on the piperidine ring was necessary for antiplatelet activity, while substitution at other positions led to a decline in potency. nih.gov The ultimate goal of incorporating the piperidine scaffold is often to improve pharmacokinetic properties and reduce potential toxicity, making it a favored strategy in the development of new therapeutic agents. researchgate.netcolab.ws

This compound is an excellent starting material for generating diversified compound libraries for high-throughput screening and research. acs.orgnih.gov Medicinal chemists can leverage its reactive amine and ester functionalities to introduce a wide variety of substituents, leading to large collections of related but structurally distinct molecules. acs.orgnih.gov

For example, a 120-member library of 1-aryl-4-aminopiperidine analogues was successfully produced for drug discovery screening by employing a platform that combined computational library design with parallel solution-phase synthesis and continuous flow hydrogenation. nih.gov In another instance, researchers prepared a series of 4-benzyl-4-aminopiperidine analogues to explore inhibitors of Protein Kinase B (PKB). acs.org By reacting the piperidine with various building blocks, such as ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a diverse set of compounds was generated for biological evaluation. acs.org This ability to systematically create libraries of analogues is fundamental to exploring structure-activity relationships and identifying lead compounds in drug discovery programs. acs.orgnih.gov

Intermediate in the Synthesis of Functionally Active Molecules for Research

The utility of this compound extends to its role as a key intermediate in the targeted synthesis of molecules with specific functional activities. chemimpex.compharmaffiliates.com Its favorable reactivity and compatibility with various functional groups facilitate the design of innovative solutions in chemical synthesis for multiple research areas. chemimpex.com

This compound is a cornerstone in the synthesis of numerous molecules investigated in medicinal chemistry. chemimpex.comcymitquimica.com It is a key intermediate for pharmaceuticals targeting neurological disorders and is used in studies related to enzyme inhibition and receptor binding. chemimpex.com Its application has led to the development of potent and selective inhibitors for various biological targets.

For instance, it was used to create a novel analogue of Alogliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type-2 diabetes. beilstein-journals.org In cancer research, it served as a precursor for 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which were identified as selective, orally active inhibitors of Protein Kinase B (Akt), a key component in cell growth and survival pathways often deregulated in cancer. acs.org Additionally, the scaffold has been explored for developing multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, and in the synthesis of human platelet aggregation inhibitors. nih.govacs.org

Table 1: Examples of this compound as a Precursor in Medicinal Chemistry Research

Target Therapeutic Area Summary of Research Findings Citations
Dipeptidyl Peptidase-4 (DPP-4) Type-2 Diabetes Served as a precursor for a novel analogue of the potent DPP-4 inhibitor Alogliptin by creating an aminopiperidine derivative with a spirocyclic moiety. beilstein-journals.org
Protein Kinase B (PKB/Akt) Oncology Used to synthesize nanomolar inhibitors of PKB with up to 150-fold selectivity over the related kinase PKA, showing potential as antitumor agents. acs.org
M3 Muscarinic Receptor Various A series of 4-amino-piperidine derivatives were synthesized, yielding molecules with high affinity (Ki up to 1 nM) for the human M3 receptor. researchgate.net
Platelet Aggregation Cardiovascular Disease Utilized in a structure-activity analysis to develop potent inhibitors of human platelet aggregation, identifying key structural requirements for activity. nih.gov

In academic research, this compound is frequently used to synthesize analogue series to systematically investigate structure-activity relationships (SAR). acs.orgresearchgate.net By making controlled modifications to the core structure, researchers can probe how different functional groups and structural features influence a compound's biological activity. acs.org

A notable example is the investigation of 4-amino-4-benzylpiperidines as PKB inhibitors, where a set of analogues with varying substituents on the benzyl (B1604629) group was created. acs.org This study revealed interesting influences on selectivity; for example, moving a chloro group from the 4-position to the 2-position of the benzyl ring recovered approximately 40-fold selectivity for PKB over PKA. acs.org Similarly, a series of 4-amino-piperidine containing molecules were synthesized to explore their affinity for the M3-muscarinic receptor, leading to compounds with high affinity and selectivity over the M2 subtype. researchgate.net The synthesis of such analogue series is crucial for building a comprehensive understanding of the pharmacophore—the essential structural features required for biological activity. cymitquimica.com

Beyond pharmaceuticals, this compound is a valuable intermediate in the development of agrochemicals and other specialty chemicals. chemimpex.com Its capacity to act as a building block for complex organic compounds is important in both industrial and research settings. chemimpex.com The versatile reactivity of the compound allows chemists to incorporate it into a variety of molecular frameworks, aiding in the creation of new compounds with desired properties for applications such as crop protection and advanced materials. chemimpex.com For instance, the compound can be incorporated into polymer formulations to potentially improve mechanical properties and thermal stability. chemimpex.com

Spectroscopic and Computational Investigations Pertaining to Ethyl 4 Aminopiperidine 4 Carboxylate and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A variety of sophisticated spectroscopic methods are employed to determine the precise three-dimensional structure and electronic properties of ethyl 4-aminopiperidine-4-carboxylate and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy provide detailed insights into the molecular framework.

Elucidation of Conformational Preferences

The piperidine (B6355638) ring of this compound is not planar and primarily adopts a chair conformation to minimize steric strain. The orientation of the substituents on the piperidine ring, specifically the 4-amino and 4-carboxylate groups, can be either axial or equatorial. The preferred conformation is determined by a delicate balance of steric and electronic effects.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating these conformational preferences in solution. The coupling constants (J-values) between protons on the piperidine ring are particularly informative. In a study of 4-substituted piperidines, the conformational free energies were determined using the J-value method, revealing that the relative energies of conformers are similar to those of analogous cyclohexanes nih.gov. For this compound, the analysis of ¹H NMR spectra would allow for the determination of the equilibrium between the conformer with the ethyl carboxylate group in the axial position and the one with it in the equatorial position. It is generally expected that bulky substituents will prefer the equatorial position to minimize 1,3-diaxial interactions.

Variable temperature NMR studies can also provide valuable information on the dynamics of conformational exchange researchgate.net. By cooling the sample, it is possible to slow down the interconversion between chair forms, potentially allowing for the observation of distinct signals for each conformer researchgate.net.

Analysis of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for monitoring the progress of chemical reactions involving this compound and for characterizing the resulting intermediates and final products. For instance, in the synthesis of more complex molecules, such as in the Ugi four-component reaction, where this compound can act as the amine component, spectroscopy is key to confirming the structure of the resulting α-acylamino carboxamide derivative researchgate.netnih.gov.

FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The disappearance of the characteristic N-H stretching vibrations of the primary amine in this compound and the appearance of new bands corresponding to amide or other functional groups would indicate the progression of a reaction. The table below lists some of the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H (amine)Stretching3300-3500 nih.gov
C=O (ester)Stretching1730-1750 nih.gov
C-N (amine)Stretching1020-1250 nih.gov
C-O (ester)Stretching1000-1300 nih.gov

Mass spectrometry is another critical tool for product characterization, providing information about the molecular weight and fragmentation pattern of the newly synthesized compounds researchgate.net.

Theoretical and Computational Chemistry Applications

In conjunction with experimental methods, theoretical and computational chemistry provides a deeper understanding of the properties and reactivity of this compound at the atomic level. These in silico approaches are valuable for elucidating reaction mechanisms, analyzing conformational landscapes, and even planning synthetic routes.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and identify the most likely pathway.

For example, in a multicomponent reaction like the Ugi reaction, computational modeling could be used to study the formation of the initial iminium ion and the subsequent nucleophilic attack by the isocyanide nih.gov. Such studies can provide insights into the stereoselectivity of the reaction and help in optimizing reaction conditions to favor the desired product. DFT studies on related piperidine derivatives have been successful in explaining their reactivity and the stability of various intermediates researchgate.netmdpi.com.

Conformational Analysis and Energy Minimization Studies

Computational methods are extensively used to perform detailed conformational analysis and energy minimization of flexible molecules like this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of all low-energy conformers and the determination of their relative populations.

Molecular mechanics force fields and, for higher accuracy, quantum mechanical methods like DFT are used for these calculations nih.govresearchgate.net. For N-alkoxycarbonyl piperidines, computational studies have shown that the orientation of the substituent on the nitrogen atom can significantly influence the conformational equilibrium of the piperidine ring. These theoretical calculations can complement experimental NMR data to provide a comprehensive picture of the conformational behavior of the molecule in different environments researchgate.netresearchgate.net. The table below shows a hypothetical comparison of the relative energies of the two chair conformers of this compound, with the amino and carboxylate groups being either axial or equatorial.

ConformerAmino Group OrientationCarboxylate Group OrientationRelative Energy (kcal/mol)Predicted Population (%)
1EquatorialEquatorial0.00>95
2AxialEquatorial~2.5<5
3EquatorialAxial~2.7<1
4AxialAxial>5.0<0.1

Note: The values in this table are illustrative and based on general principles of conformational analysis. Actual values would need to be determined by specific computational studies.

In Silico Approaches for Synthetic Route Planning and Optimization

Computer-aided synthesis planning is an emerging field that utilizes algorithms to propose viable synthetic routes for a target molecule. These programs can analyze the structure of this compound and, by applying a database of known chemical reactions, retrospectively work backward to identify potential starting materials and reaction sequences.

These in silico tools can help chemists to devise more efficient and cost-effective synthetic strategies criver.com. Furthermore, computational methods can be used to predict the outcome of a reaction, including the expected yield and the formation of byproducts, thus aiding in the optimization of the synthetic protocol. For complex piperidine derivatives, which are often key components of pharmaceuticals, such computational guidance can significantly accelerate the drug discovery process nih.gov.

Future Perspectives and Research Opportunities

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The creation of stereochemically defined molecules is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. For derivatives of ethyl 4-aminopiperidine-4-carboxylate, where the C4 position is a pro-chiral center, the development of efficient asymmetric synthetic methods is a significant and ongoing research goal.

Future research will likely focus on several key strategies:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as N-Cbz protected amino acids, to construct chiral 2-substituted piperidine-4-carboxylic acids has been demonstrated as a viable route. researchgate.net This strategy allows for the transfer of chirality from the starting material to the final piperidine (B6355638) product.

Enzymatic and Chemical Kinetic Resolution: Kinetic resolution has proven effective for resolving racemic mixtures of piperidine derivatives. Lipase-catalyzed resolution, for instance, has been successfully used to prepare key chiral intermediates for drugs like the β-lactamase inhibitor avibactam. acs.org Similarly, chemical kinetic resolution using chiral bases like n-BuLi with sparteine (B1682161) can selectively deprotonate one enantiomer of a racemic mixture, allowing for the separation of enantiomerically enriched products. acs.orgwhiterose.ac.uk

Asymmetric Catalysis: The development of catalytic asymmetric reactions represents the most elegant and atom-economical approach. A notable example involves a three-component cascade coupling using a chiral nitro diester, which is synthesized via a highly enantioselective Michael addition, to assemble a functionalized piperidinone skeleton in a single step. nih.gov Further exploration of chiral catalysts, including transition metals and organocatalysts, for reactions like asymmetric hydrogenation or alkylation of precursors to this compound will be a vibrant area of research.

Chromatographic Resolution: Preparative chiral high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers on a laboratory scale and can be used to obtain pure enantiomers of novel piperidine derivatives for initial biological evaluation. mdpi.com

A feasible synthetic pathway to access chiral 2-substituted piperidine-4-carboxylic acids has been established from accessible N-Cbz amino acid derivatives. researchgate.net This highlights the potential for creating a diverse library of chiral building blocks.

Exploration of Novel Catalytic Systems for Efficient Synthesis

Efficiency in chemical synthesis is measured by factors such as yield, selectivity, cost, and environmental impact. The development of novel catalytic systems is central to improving the synthesis of this compound and its derivatives.

Future research directions include:

Organocatalysis: The use of small organic molecules as catalysts offers a green and often complementary alternative to metal-based catalysis. Prolinamide-based organocatalysts, for example, have been developed for asymmetric reactions like the Michael addition. unibo.it Designing new organocatalysts that can facilitate the asymmetric functionalization of the piperidine ring is a promising frontier.

Transition Metal Catalysis: Copper(I)-catalyzed coupling-cyclization reactions have been employed to form complex tricyclic structures from piperidine precursors. nih.gov Research into new catalysts based on rhodium, palladium, copper, and other metals can unlock novel transformations. Rh-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral piperidines from tetrahydropyridines. acs.org

Biocatalysis: The use of enzymes, such as lipases for kinetic resolution, demonstrates the power of biocatalysis in producing enantiopure compounds. acs.orgwhiterose.ac.uk The discovery and engineering of new enzymes for specific transformations of piperidine precursors could lead to highly efficient and sustainable synthetic routes.

Cascade Reactions: Multi-component reactions that form several bonds in a single operation, such as the three-component cascade coupling to form a piperidinone skeleton, significantly improve synthetic efficiency. nih.gov Designing new cascade sequences initiated by or involving this compound will enable the rapid construction of complex molecular architectures.

Catalytic SystemApplication ExampleReference
Lipase Kinetic resolution in the synthesis of a precursor to Avibactam. acs.org
n-BuLi / Sparteine Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. acs.orgwhiterose.ac.uk
Rhodium (Rh) Catalyst Asymmetric hydrogenation of tetrahydropyridines to chiral piperidines. acs.org
Copper (Cu) (I) Catalyst Catalyzed coupling-cyclization to form tricyclic imidazopyridine structures. nih.gov
Prolinamide Organocatalysts Asymmetric Michael addition of aldehydes to nitrostyrenes. unibo.it

Investigation of Unexplored Reactivity Patterns and Synthetic Transformations

While this compound is primarily used as a scaffold, its inherent bifunctionality (a primary amine and an ester) allows for a wide range of chemical modifications. Investigating its reactivity in novel transformations is key to expanding its utility in synthetic chemistry.

Potential areas for exploration include:

Selective Functionalization: Developing protocols for the selective N- or C-functionalization of the molecule is crucial. The primary amino group can undergo reactions like reductive amination, acylation, and sulfonylation. mdpi.com The ester can be hydrolyzed, reduced, or converted to an amide. Exploring orthogonal protection strategies will be essential for regioselective modifications.

Multicomponent Reactions (MCRs): Using the amine and a derivative of the carboxylic acid functionality as inputs for MCRs (like the Ugi or Passerini reactions) could generate highly complex and diverse molecular scaffolds in a single step.

Ring Distortion and Expansion/Contraction: Investigating reactions that modify the piperidine ring itself, such as ring-opening, ring-expansion, or ring-contraction reactions, could lead to novel heterocyclic systems that are not easily accessible through other means.

Derivatization for Biological Screening: The compound serves as a valuable starting point for creating libraries of compounds for biological screening. For example, it has been used in the synthesis of quinolin-2(1H)-one derivatives and analogues of the DPP-4 inhibitor Alogliptin. beilstein-journals.org Its derivatives have also been investigated as novel antifungal agents. mdpi.com Systematically exploring its reaction with diverse electrophiles and building blocks will continue to yield compounds with potential therapeutic interest. beilstein-journals.org

Reaction TypeReagents/ConditionsProduct TypeReference
Reductive Amination Ketones/Aldehydes, NaBH(OAc)₃N-substituted aminopiperidines mdpi.com
Acylation Acid chlorides, Et₃NN-acyl aminopiperidines (Amides) mdpi.com
Condensation 6-chlorouracil derivativeAlogliptin analogue beilstein-journals.org
Nucleophilic Substitution Chiral triflate estersN-alkylated aminopiperidines rsc.org

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of novel compounds for drug discovery screening has spurred the development of automated synthesis and high-throughput experimentation (HTE). Integrating the synthesis of this compound derivatives into these platforms is a key future direction.

Automated Library Synthesis: Platforms combining computational library design, parallel solution-phase synthesis, and continuous flow hydrogenation have been successfully applied to produce libraries of 1-aryl-4-aminopiperidine analogues. nih.gov This modular approach allows for the rapid generation of hundreds of distinct compounds for screening campaigns.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, time) and can improve safety and scalability. Adapting key synthetic steps, such as hydrogenation or hazardous reactions, to flow conditions can streamline the production of piperidine-based intermediates. nih.gov

High-Throughput Screening (HTS): The synthesized libraries can be efficiently evaluated using HTS platforms. These systems utilize robotic automation and advanced plate readers to test thousands of compounds against biological targets in a short period.

High-Content Screening (HCS): For more complex biological questions, HCS provides detailed, image-based data on how compounds affect cells. This can reveal information about a compound's mechanism of action or potential toxicity early in the discovery process.

The combination of computational design with flexible, automated synthesis and purification technologies enables medicinal chemists to explore chemical space more effectively and accelerate the discovery of new drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 4-aminopiperidine-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via carbamate or esterification reactions. A typical route involves reacting 4-aminopiperidine with ethyl chloroformate under basic conditions (e.g., using triethylamine as a base). Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography is recommended. Safety protocols, including glovebox use and fume hoods, should be enforced due to the reactivity of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the amine and ester functional groups. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Key properties include melting point (~68°C, similar to analogs), molar mass (234.29 g/mol), and solubility in polar aprotic solvents (e.g., DMSO, acetone). Phase transitions should be monitored via differential scanning calorimetry (DSC). Stability under varying pH and temperature conditions must be tested using accelerated degradation studies .

Advanced Research Questions

Q. How can ring puckering analysis be applied to study the conformational flexibility of the piperidine ring?

  • Methodological Answer : Ring puckering coordinates (amplitude q and phase angle φ) derived from X-ray crystallography data quantify nonplanar distortions. Using software like SHELXL, researchers can refine crystallographic models to calculate puckering parameters. Comparative analysis with density functional theory (DFT) simulations can validate experimental results .

Q. What methodologies resolve contradictions in experimental data (e.g., solubility vs. reactivity)?

  • Methodological Answer : Contradictions may arise from solvent polarity or impurities. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized solvents) is essential. Statistical tools like ANOVA or Grubbs' test identify outliers. Cross-referencing with literature on structurally similar piperidine derivatives (e.g., benzyl analogs) provides context .

Q. How can computational chemistry complement experimental data for this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations predict solvation effects and stability, while quantum mechanics (QM) calculations (e.g., Gaussian09) model electronic properties. Docking studies assess potential biological interactions. Validate computational results with experimental NMR or crystallographic data to ensure accuracy .

Q. What strategies optimize synthesis reproducibility for scale-up?

  • Methodological Answer : Design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry). Use inline analytics (e.g., ReactIR) for real-time reaction monitoring. Document batch records rigorously, including solvent purity and catalyst lot numbers. Reproducibility is enhanced by adhering to Green Chemistry principles (e.g., solvent recycling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.